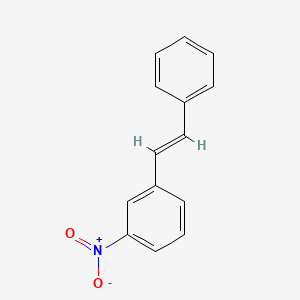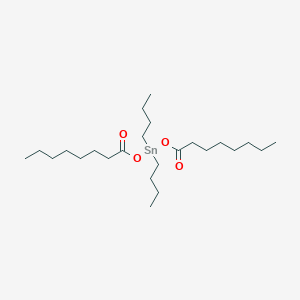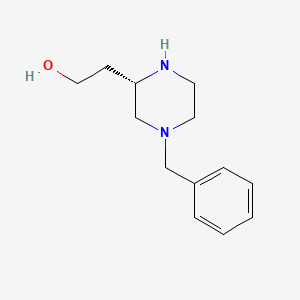
1,2,4-trimethylcyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trimethylcyclopenta-1,3-diene is an organic compound with the molecular formula C₈H₁₂ It is a derivative of cyclopentadiene, where three hydrogen atoms are replaced by methyl groups at the 1, 2, and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,4-Trimethylcyclopenta-1,3-diene can be synthesized through several methods. One common approach involves the alkylation of cyclopentadiene with methyl halides in the presence of a strong base. Another method includes the Diels-Alder reaction of 1,3-butadiene with methyl-substituted dienophiles, followed by dehydrogenation to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using cyclopentadiene and methylating agents. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperatures .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Trimethylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Formation of trimethylcyclopentanone or trimethylcyclopentanol.
Reduction: Formation of trimethylcyclopentane.
Substitution: Formation of halogenated derivatives such as 1,2,4-trimethylcyclopentyl chloride.
Wissenschaftliche Forschungsanwendungen
1,2,4-Trimethylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,4-trimethylcyclopenta-1,3-diene involves its interaction with various molecular targets. In chemical reactions, it acts as a diene in Diels-Alder reactions, forming cyclohexene derivatives. Its methyl groups influence the reactivity and selectivity of these reactions. In biological systems, it may interact with enzymes and receptors, although specific pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3-Trimethylcyclopenta-1,3-diene
- 1,3,4-Trimethylcyclopenta-1,3-diene
- 1,2,4,5-Tetramethylcyclopenta-1,3-diene
Uniqueness
1,2,4-Trimethylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. Compared to other trimethyl-substituted cyclopentadienes, it exhibits distinct behavior in Diels-Alder reactions and other chemical processes .
Eigenschaften
CAS-Nummer |
4784-94-5 |
|---|---|
Molekularformel |
C8H12 |
Molekulargewicht |
108.18 g/mol |
IUPAC-Name |
1,2,4-trimethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C8H12/c1-6-4-7(2)8(3)5-6/h4H,5H2,1-3H3 |
InChI-Schlüssel |
VUUBHKAISCUGQO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C1)C)C |
Kanonische SMILES |
CC1=CC(=C(C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(triethoxysilyl)propyl]-](/img/structure/B3190754.png)









![3-[2-(Benzyloxy)phenyl]propanoic acid](/img/structure/B3190818.png)
